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Compound of Interest

Compound Name: 2-Hydroxypentadecanoic acid

CAS No.: 2507-54-2

Cat. No.: B1237189 Get Quote

Executive Summary
2-Hydroxypentadecanoic acid (2-OH-C15:0) represents a specific subclass of odd-chain,

alpha-hydroxy fatty acids (

-OH-FAs). Unlike its abundant even-chain counterparts (e.g., 2-hydroxypalmitic acid) or its non-
hydroxylated parent (pentadecanoic acid), 2-OH-C15:0 occupies a niche intersection of
sphingolipid biosynthesis and odd-chain fatty acid metabolism.

For drug development professionals targeting metabolic disorders or neurodegenerative

pathways involving Fatty Acid 2-Hydroxylase (FA2H), accurate characterization is non-

negotiable. This guide objectively compares the NMR signature of 2-OH-C15:0 against its non-

hydroxylated analog, providing a self-validating protocol for structural confirmation.

Part 1: The Comparative Landscape
The primary challenge in lipid NMR is the "methylene envelope"—the massive overlap of bulk

CH

signals that obscures specific features. Distinguishing 2-OH-C15:0 from Pentadecanoic Acid
(C15:0) requires focusing on the Head Group (C1-C2) and the Terminal Methyl (C15).
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Table 1: Comparative Chemical Shift Data (CDCl , 500
MHz)
Note: Shifts are approximate (

0.1 ppm) and concentration/pH dependent.

Structural
Feature

Nuclei
2-OH-C15:0

(Target)

Pentadecanoic

Acid

(Alternative)

Methyl 2-OH-

Pentadecanoat

e (Derivatized)

-

Methine/Methyle

ne

H 4.25 ppm (dd/m) 2.34 ppm (t) 4.18 ppm (t/dd)

-Carbon (C2) C ~70.5 ppm 34.1 ppm ~72.0 ppm

Carbonyl (C1) C ~178.5 ppm ~180.0 ppm ~175.5 ppm

Terminal Methyl

(C15) H 0.88 ppm (t) 0.88 ppm (t) 0.88 ppm (t)

-Methylene (C3) H 1.6 - 1.9 ppm (m) 1.63 ppm (quint) 1.75 ppm (m)

Key Discriminators
The "Watchtower" Signal (H2): In standard Pentadecanoic acid, the

-protons appear as a triplet at 2.34 ppm. In 2-OH-C15:0, the electronegative oxygen
deshields this proton, shifting it downfield to the 4.20–4.30 ppm region. This is the primary
diagnostic peak.

The Carbonyl Shift: The inductive effect of the hydroxyl group shifts the carbonyl carbon

upfield (lower ppm) compared to the non-hydroxylated acid.

Odd-Chain Validation: The terminal methyl (H15) integrates to 3H. While this does not

distinguish it from C16 or C14, the absence of splitting patterns associated with branched

chains (iso/anteiso) confirms the straight-chain C15 backbone.
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Part 2: Detailed NMR Characterization
Proton ( H) NMR Analysis
The

H NMR spectrum of 2-OH-C15:0 is defined by the loss of symmetry at the C2 position.

The

-Proton (H2): Unlike the equivalent CH

in C15:0, the C2 position in 2-OH-C15:0 is chiral. The single proton attached to C2 appears
as a distinct multiplet (often a doublet of doublets due to coupling with the two diastereotopic
C3 protons) at 4.25 ppm.

Critical Insight: If you observe a triplet at 2.3 ppm, your sample is non-hydroxylated (or the

hydroxylation failed).

The Hydroxyl Proton: In dry CDCl

, the -OH proton may appear as a broad singlet between 5.0–8.0 ppm, but it is often invisible
due to exchange. Do not rely on this for quantification.

Carbon ( C) NMR Analysis
Carbon NMR provides the definitive proof of the carbon skeleton's oxidation state.

C2 Resonance: The substitution of a hydrogen for a hydroxyl group causes a massive

downfield shift of the C2 signal from ~34 ppm (alkane-like) to ~70 ppm (alcohol-like). This

region is usually empty in non-hydroxylated fatty acid spectra.

C1 Resonance: The carbonyl peak is slightly shielded by the adjacent hydroxyl, appearing

closer to 178 ppm compared to the standard 180 ppm.

Part 3: Experimental Protocol
Method: Structural Validation of 2-OH-C15:0
Objective: Confirm the presence of the
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-hydroxy group and the integrity of the C15 chain.

Step 1: Sample Preparation
Solvent Choice: Use Chloroform-d (CDCl

) (99.8% D) with 0.03% TMS.

Why? CDCl

is the industry standard for lipids. Methanol-d

(MeOD) is a viable alternative but will exchange the hydroxyl proton immediately,
eliminating any potential -OH coupling information.

Concentration: Dissolve 5–10 mg of sample in 600

L of solvent.

Note: Free fatty acids can dimerize in solution, causing peak broadening. If resolution is

poor, convert to the methyl ester (FAME) using diazomethane or BF

-MeOH.

Step 2: Acquisition Parameters
Frequency: Minimum 400 MHz (500 MHz preferred for resolving the C3 methylene protons).

Pulse Sequence: Standard 1D proton (zg30).

Scans: 16 (1H), 512+ (13C).

Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the terminal

methyl group vs. the

-proton.

Step 3: Data Processing
Calibrate the spectrum using the TMS peak (0.00 ppm) or residual CHCl

(7.26 ppm).
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Integrate the terminal methyl triplet (0.88 ppm) and normalize it to 3.00.

Check the integration of the signal at 4.25 ppm.

Pass Criteria: Integration = 1.00 (

0.1).

Fail Criteria: Integration < 0.8 (impurity) or signal absent (wrong molecule).

Part 4: Visualization & Logic Flow
The following diagram illustrates the decision logic for validating 2-OH-C15:0, distinguishing it

from common impurities like non-hydroxylated C15:0 or isomers.
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Figure 1: Decision tree for the NMR-based structural validation of 2-hydroxypentadecanoic
acid. This workflow isolates the critical

-hydroxylation signal before confirming the carbon skeleton.

Part 5: Biological Context for Drug Development
Why invest resources in characterizing this specific lipid?

FA2H Activity Biomarker: The enzyme Fatty Acid 2-Hydroxylase (FA2H) converts free fatty

acids into 2-hydroxy analogs.[1] In neurodegenerative diseases (e.g., leukodystrophies)

where FA2H is mutated, the ratio of 2-OH-C15:0 to C15:0 may be altered.

Ceramide Diversity: 2-OH fatty acids are incorporated into ceramides (part of the

sphingolipid pathway).[1] These "hydroxylated ceramides" have distinct membrane packing

properties compared to non-hydroxylated variants, influencing skin barrier function and

myelin stability.

Odd-Chain Specificity: C15:0 is increasingly recognized as an essential fatty acid linked to

lower risks of type 2 diabetes. Its hydroxylated metabolite (2-OH-C15:0) represents a

downstream product of this beneficial pathway, serving as a potential tracer for odd-chain

fatty acid metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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